Cas no 1330823-16-9 (Thiouric Acid-13C3 Sodium Salt Dihydrate)

チオウリック酸-13C3ナトリウム塩二水和物(Thiouric Acid-13C3 Sodium Salt Dihydrate)は、安定同位体13Cで三重標識された高純度の標準物質です。主に代謝研究や質量分析(LC-MS/MS)における内部標準物質として利用され、尿酸代謝関連の生体試料分析において高い精度と再現性を提供します。13C標識により質量分析時の同定が容易で、非標識分子との区別が明確なため、定量解析の信頼性が向上します。二水和物の形態は安定性に優れ、保存条件の管理が容易です。医薬品開発や臨床研究分野での応用が期待される高品質な試薬です。

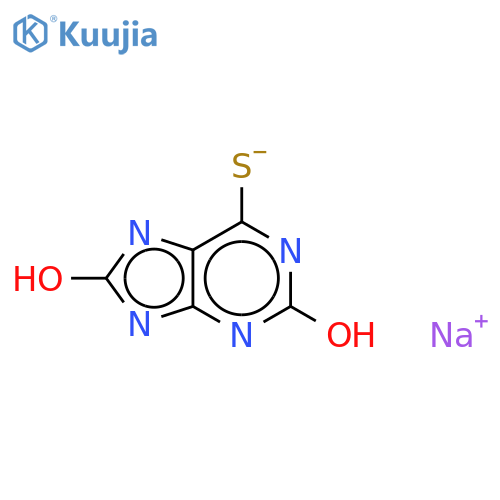

1330823-16-9 structure

商品名:Thiouric Acid-13C3 Sodium Salt Dihydrate

Thiouric Acid-13C3 Sodium Salt Dihydrate 化学的及び物理的性質

名前と識別子

-

- Thiouric Acid-13C3 Sodium Salt Dihydrate

- 6-Thioxo-1,6,7,9-tetrahydro-2H-purine-2,8(3H)-dione-5,6,8-13C3

- 1330823-16-9

-

- インチ: InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12)/i1+1,3+1,4+1

- InChIKey: SXHQUGJSTGOXMD-QZJDPFNNSA-N

- ほほえんだ: n1c([S-])c2nc(O)nc2nc1O.[Na+]

計算された属性

- せいみつぶんしりょう: 187.01556106g/mol

- どういたいしつりょう: 187.01556106g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 114Ų

じっけんとくせい

- ゆうかいてん: >300°C (dec.)

Thiouric Acid-13C3 Sodium Salt Dihydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-220242-1 mg |

Thiouric Acid-13C3 Sodium Salt Dihydrate, |

1330823-16-9 | 1mg |

¥4,061.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-220242-1mg |

Thiouric Acid-13C3 Sodium Salt Dihydrate, |

1330823-16-9 | 1mg |

¥4061.00 | 2023-09-05 |

Thiouric Acid-13C3 Sodium Salt Dihydrate 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1330823-16-9 (Thiouric Acid-13C3 Sodium Salt Dihydrate) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬